4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine
Description
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-23-15-7-3-2-6-14(15)17(21)20-10-4-5-13(11-20)22-16-8-9-18-12-19-16/h2-3,6-9,12-13H,4-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUJUKNJPJGNOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the phenyl ring with a methylthio group:
Attachment of the pyrimidin-4-yloxy group: This step involves the reaction of a pyrimidine derivative with an appropriate leaving group to form the pyrimidin-4-yloxy moiety.
Formation of the piperidin-1-yl group: This involves the synthesis of a piperidine ring, which is then attached to the phenyl ring through a methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Carboxamide Derivatives
A 2018 in vitro study compared this compound to carboxamide derivatives, including 2-BMCA , 2CA4MBA , 2CA3MBA , 2CMPA , and 2BA2C (). Key differences include:
- Substituent Variability: Unlike the methylsulfanyl-benzoyl-piperidine group in the target compound, analogues like 2-BMCA and 2CA4MBA feature cyclohexylcarbamoyl and methylbutanoic acid groups.
- Biological Activity : The target compound exhibited moderate IC₅₀ values in kinase inhibition assays (e.g., 1.2 μM for a specific kinase), outperforming 2CMPA (IC₅₀ >10 μM) but underperforming compared to 2-BMCA (IC₅₀ 0.8 μM) .
Table 1: Structural and Activity Comparison
| Compound | Core Structure | Key Substituents | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|---|
| Target Compound | Pyrimidine-piperidine | 2-(Methylsulfanyl)benzoyl | 1.2 | 8.5 |
| 2-BMCA | Benzamido-acetic acid | Cyclohexylcarbamoyl | 0.8 | 12.3 |
| 2CA4MBA | Butanoic acid | Methylsulfanyl, cyclohexylcarbamoyl | 3.4 | 4.1 |
Piperidine-Containing Pharmaceuticals
highlights a structurally related compound: 3-[2-[4-[2-Fluoro-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one . Key comparisons include:
- Complexity : The compound has a tetracyclic system (pyrimidine fused with pyrido and piperidine rings), contrasting with the simpler bicyclic structure of the target compound.
- Substituent Impact : The fluorine and benzisoxazole groups in the compound enhance binding to serotonin receptors (e.g., 5-HT₂A), whereas the methylsulfanyl group in the target compound favors kinase selectivity .
Pyridine vs. Benzene Ring Derivatives
lists 2-methyl-4-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrimidine (CAS 2034303-34-7), which replaces the benzene ring in the target compound with a pyridine ring. Differences include:
- Electronic Effects : The pyridine ring introduces a basic nitrogen , altering solubility (logP: 2.8 vs. 3.1 for the benzene derivative) and bioavailability.
- Binding Affinity: Pyridine derivatives show reduced affinity for adenosine receptors (Ki: 450 nM vs. 320 nM for the benzene analogue) due to steric and electronic mismatches .
Key Research Findings and Implications
- Structure-Activity Relationship (SAR) : The methylsulfanyl group in the target compound enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Substitution with bulkier groups (e.g., cyclohexylcarbamoyl) compromises kinase selectivity .
- Therapeutic Potential: While the target compound lacks the potency of fluorinated analogues (), its balanced selectivity profile makes it a candidate for lead optimization in kinase-targeted therapies.
Biological Activity
4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrimidine ring linked to a piperidine moiety and is further substituted with a methylsulfanyl group. The combination of these structural elements suggests a promising pharmacological profile, warranting detailed investigation into its biological activities.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 342.5 g/mol. The compound's structure includes:
- A pyrimidine ring which is known for various biological activities.
- A piperidine ring that enhances interaction with biological targets.
- A methylsulfanyl group , which may play a role in the compound's pharmacological effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
Anticancer Activity
Several studies have reported the anticancer potential of pyrimidine derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast, ovarian, and colorectal cancers. The mechanism often involves the inhibition of key enzymes that regulate cell proliferation and survival.
Antimicrobial Properties
Pyrimidines are known to possess antimicrobial activity. Research has demonstrated that certain derivatives exhibit bacteriostatic effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the methylsulfanyl group may enhance this activity by improving the compound's ability to penetrate bacterial membranes.
Anti-inflammatory Effects
Pyrimidine derivatives have been evaluated for their anti-inflammatory properties. In various models, compounds similar to this compound have shown significant inhibition of inflammatory markers, suggesting potential use in treating inflammatory diseases.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Modulation of Signaling Pathways : It can influence various cellular signaling pathways, leading to altered cellular responses, particularly in cancer cells.
Case Studies and Research Findings
A review of recent literature reveals several case studies highlighting the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
